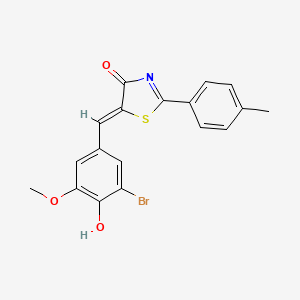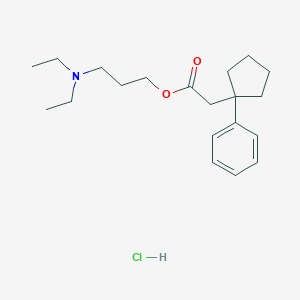![molecular formula C12H18N2O2S2 B5190468 6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione](/img/structure/B5190468.png)
6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione is a complex organic compound characterized by its unique tricyclic structure. This compound contains multiple functional groups, including tertiary amides and sulfides, which contribute to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione typically involves multi-step organic reactions. The process begins with the formation of the core tricyclic structure, followed by the introduction of methyl groups and sulfur atoms. Common reagents used in these reactions include alkylating agents, sulfur sources, and amine precursors. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact. Advanced techniques such as high-pressure reactors and automated synthesis systems are often employed to optimize production .
Chemical Reactions Analysis
Types of Reactions
6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione undergoes various chemical reactions, including:
Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or sulfide sites, leading to the formation of new derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted derivatives .
Scientific Research Applications
6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane
- 6,6,12,12-Tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione analogs
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups. These features confer distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
6,6,12,12-tetramethyl-5,11-dithia-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-11(2)13-7(5-17-11)10(16)14-8(9(13)15)6-18-12(14,3)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHDYXKIFLVWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N2C(CS1)C(=O)N3C(C2=O)CSC3(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-methyl-2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B5190387.png)

![4-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine](/img/structure/B5190402.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]morpholine-4-carboxamide](/img/structure/B5190412.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)-4-oxobutanamide](/img/structure/B5190426.png)
![ethyl 3-benzyl-5-oxo-3,4-dihydro-2H-chromeno[2,3-d]pyrimidine-1(5H)-carboxylate](/img/structure/B5190429.png)
![2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(4-fluorophenyl)acetamide](/img/structure/B5190431.png)

![N-[2-fluoro-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5190444.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5190446.png)
![1-Bromo-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5190451.png)
![5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5190458.png)
